(R)-(+)-Pantoprazole (R)-(+)-Pantoprazole
Brand Name: Vulcanchem
CAS No.: 142706-18-1
VCID: VC0128435
InChI: InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1
SMILES: COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Molecular Formula: C16H15F2N3O4S
Molecular Weight: 383.4 g/mol

(R)-(+)-Pantoprazole

CAS No.: 142706-18-1

Reference Standards

VCID: VC0128435

Molecular Formula: C16H15F2N3O4S

Molecular Weight: 383.4 g/mol

(R)-(+)-Pantoprazole - 142706-18-1

CAS No. 142706-18-1
Product Name (R)-(+)-Pantoprazole
Molecular Formula C16H15F2N3O4S
Molecular Weight 383.4 g/mol
IUPAC Name 6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1
Standard InChIKey IQPSEEYGBUAQFF-AREMUKBSSA-N
Isomeric SMILES COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
SMILES COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Canonical SMILES COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Synonyms 5-(Difluoromethoxy)-2-[(R)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; (+)-5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; (+)-Pantoprazole; R-Pantoprazole
PubChem Compound 11181988
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator